Citraldioxyd
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Overview
Description
Citraldioxyd is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinctive aroma and is often used in the fragrance and flavor industries. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Citraldioxyd typically involves the oxidation of citral, a naturally occurring compound found in the oils of several plants, including lemongrass and lemon myrtle. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of large quantities of citral and oxidizing agents, with the reaction conditions optimized for maximum efficiency. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Citraldioxyd undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of various carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Conditions: Reactions are typically carried out at low temperatures (0-5°C) for oxidation and at room temperature for reduction and substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Citraldioxyd has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Citraldioxyd involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. In chemical reactions, its reactivity is attributed to the presence of functional groups that can participate in various chemical transformations.
Comparison with Similar Compounds
Citraldioxyd can be compared with other similar compounds such as citral, citronellal, and geraniol. While all these compounds share a similar structural framework, this compound is unique due to its higher oxidation state, which imparts different chemical reactivity and biological activity. This uniqueness makes it a valuable compound in both research and industrial applications.
List of Similar Compounds
Citral: A precursor to this compound, known for its strong lemon scent.
Citronellal: Another related compound with a lemon-like aroma, used in perfumery.
Geraniol: A terpene alcohol with a rose-like scent, used in fragrances and flavorings.
Properties
CAS No. |
52561-79-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c1-9(2)7(12-9)4-5-10(3)8(6-11)13-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZERBAVAPQBRAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC2(C(O2)C=O)C)C |
Origin of Product |
United States |
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